2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate
Overview
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate is a compound belonging to the class of azaspiroheptanes, which are of significant interest in drug discovery due to their unique structural features. These compounds are characterized by a spirocyclic structure consisting of a seven-membered ring fused to a smaller ring, which in this case includes two nitrogen atoms at the 2 and 6 positions. The presence of the benzyl group suggests potential for further functionalization, which could be valuable in the synthesis of novel pharmaceuticals.
Preparation Methods
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can be approached through several methods. One common method involves the reductive amination of an aldehyde with primary amines or anilines, followed by cyclization in high yield. This method is adaptable for both library and large-scale synthesis, indicating potential for industrial production. Another approach involves the use of efficient and scalable synthetic routes to prepare related azaspiroheptane compounds, providing a convenient entry point to novel compounds.
Chemical Reactions Analysis
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can participate in various chemical reactions due to its functional groups and reactive sites. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been shown to be useful in palladium-catalyzed aryl amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes. This indicates that the 2,6-diazaspiro[3.3]heptane core can be effectively used as a building block for further chemical transformations.
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate has several scientific research applications, particularly in drug discovery and development. Its unique structural features make it a valuable compound for the synthesis of novel pharmaceuticals. The spirocyclic framework provides a unique three-dimensional chemical space, which can be exploited for the development of new drugs with improved efficacy and selectivity. Additionally, the incorporation of nitrogen atoms within the spirocyclic framework can influence the compound’s basicity, conformational stability, and potential for interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and the presence of nitrogen atoms allow the compound to interact with various biological targets, potentially influencing their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the functionalization of the compound.
Comparison with Similar Compounds
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can be compared with other similar compounds, such as 2-benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride . The unique structural features of this compound, such as the benzyl group and the spirocyclic framework, make it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIBAFXMHMMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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